1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as an alkyl chain.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The nitro groups on the pyrazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-benzodioxol-5-yl)acrylaldehyde
- (2R)-1-(1,3-benzodioxol-5-yl)-2-propanol
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is unique due to its combination of structural features, including the benzodioxole and pyrazole rings, as well as the urea linkage. This unique structure may confer specific properties and activities that are not present in similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-21(24-16-3-4-19-20(11-16)29-13-28-19)23-9-10-26-18(15-1-2-15)12-17(25-26)14-5-7-22-8-6-14/h3-8,11-12,15H,1-2,9-10,13H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNGOACHNSQBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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